methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
Description
METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and acetate groups
Properties
Molecular Formula |
C24H25NO7 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 2-[9-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C24H25NO7/c1-14-16-6-8-19-18(23(16)32-24(27)17(14)10-22(26)30-4)12-25(13-31-19)11-15-5-7-20(28-2)21(9-15)29-3/h5-9H,10-13H2,1-4H3 |
InChI Key |
OYPWNGURLFHLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C=C4)OC)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multiple steps. One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents such as sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
Methyl 3,4-dimethoxyphenylacetate: Shares the dimethoxyphenyl group but lacks the complex chromene and oxazine structure.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but is structurally simpler and belongs to the phenethylamine class.
3,4-Dimethoxyphenylacetone: Another related compound with a simpler structure, used in different chemical applications
METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
